molecular formula C12H12O3 B088956 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one CAS No. 10354-27-5

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

Cat. No. B088956
CAS RN: 10354-27-5
M. Wt: 204.22 g/mol
InChI Key: HIHLSOAEMNBULL-HWKANZROSA-N
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Description

“1-(3,4-Methylenedioxyphenyl)-1-penten-3-one” is a chemical compound that is structurally similar to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P or PMK), which is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds . The formal (IUPAC) name is 1-(2 H -1,3-Benzodioxol-5-yl)propan-2-one .


Synthesis Analysis

MDP2P can be prepared by two different routes: by oxidizing isosafrole in an acid medium and by 1-(3,4-methylenedioxyphenyl)-2-nitropropene reduction . The final product, MDP2P, is subjected to GC/MS analysis . The intermediates and reaction by-products were identified and the ‘route specific’ impurities were established .


Molecular Structure Analysis

The molecular formula of MDP2P is C10H10O3 . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,4,6H2,1H3 .


Chemical Reactions Analysis

The reaction of 1-(3,4-methylenedioxyphenyl)-propan-2-one with 40% aqueous methylamine, NaOH, and NaBH4 results in a product with a peak area of 81.04%, and the starting material is undetected .


Physical And Chemical Properties Analysis

MDP2P is a yellowish-green liquid with a density of 1.211 g/cm3 . It has a boiling point of 290 °C (554 °F; 563 K) .

Safety And Hazards

While specific safety and hazard information for “1-(3,4-Methylenedioxyphenyl)-1-penten-3-one” is not available, it’s important to handle all chemicals with care and use appropriate safety measures, such as wearing protective clothing and ensuring adequate ventilation .

Future Directions

While specific future directions for “1-(3,4-Methylenedioxyphenyl)-1-penten-3-one” are not available, research into similar substances like MDMA is ongoing, with potential applications in psychotherapy .

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHLSOAEMNBULL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

CAS RN

10354-27-5
Record name 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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